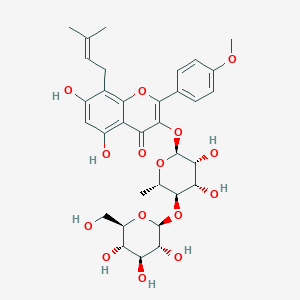

宝护苷 VII

描述

Baohuoside VII is a compound of the flavonoid class found in the herbs of Epimedium brevicornum Maxim . It is used for research and development purposes .

Molecular Structure Analysis

The Baohuoside VII molecule contains a total of 92 bonds. There are 52 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, 5 secondary alcohols, and 4 ethers .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Baohuoside VII .Physical And Chemical Properties Analysis

Baohuoside VII has a molecular weight of 676.66 and a molecular formula of C33H40O15 .科学研究应用

肝毒性研究

宝护苷 VII 以及其他黄酮类化合物,如箭药苷 A、淫羊藿苷 I 和淫羊藿素,已被研究其潜在的肝毒性效应 . 这些化合物与淫羊藿,一种传统中药的肝毒性有关。 研究重点关注这些化合物对 HepG2 细胞凋亡的影响以及关键蛋白的表达,包括 Bax、Bcl-2、Caspase-3 和 Caspase-9 .

细胞毒性研究

研究表明,this compound 可能具有显著的细胞毒性效应。 在一项研究中发现,宝护苷 I 在高浓度下表现出比其他化合物更显著的细胞毒性,表明它可能与淫羊藿诱发的肝损伤密切相关 .

传统中药

This compound 是一种从淫羊藿中分离得到的黄酮类化合物,淫羊藿是一种常用的中药 . 它已被广泛用于治疗各种疾病,例如性功能障碍、骨质疏松症、癌症、类风湿性关节炎和脑部疾病 .

代谢研究

This compound 以及其他黄酮类化合物,已被研究其在不同类型肝微粒体孵育后的代谢稳定性 . 这些研究有助于了解代谢对这些成分凋亡活性的影响。

氧化应激

This compound 与氧化应激相关。 推测它与淫羊藿诱发的肝损伤密切相关,其毒性机制可能涉及增加氧化应激和诱导凋亡 .

安全和危害

Baohuoside VII is used for research and development purposes only. It is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用机制

Target of Action

Baohuoside VII is a flavonoid isolated from Herba Epimedii . It has been identified to have anti-osteoporosis activities , suggesting that its primary targets may be related to bone metabolism and health.

Mode of Action

Its anti-osteoporosis activities suggest that it may interact with targets involved in bone formation and resorption

Result of Action

Baohuoside VII has been reported to exhibit anti-osteoporosis activities . This suggests that the compound may have beneficial effects on bone health, potentially by promoting bone formation and/or inhibiting bone resorption.

属性

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

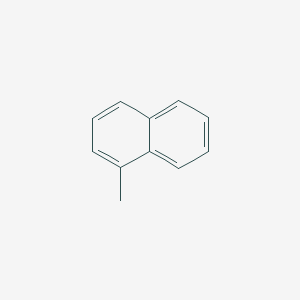

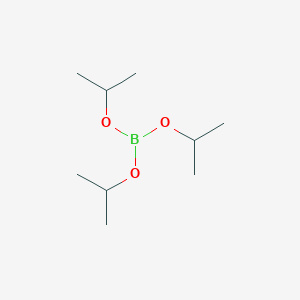

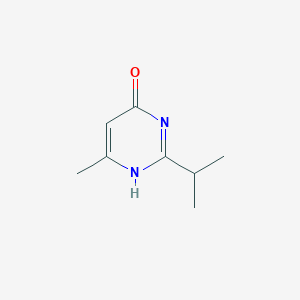

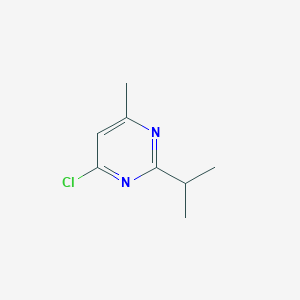

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

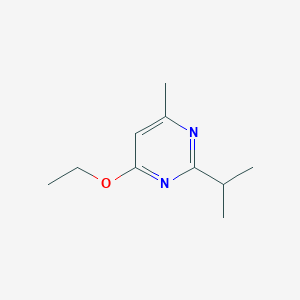

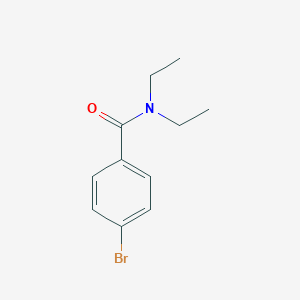

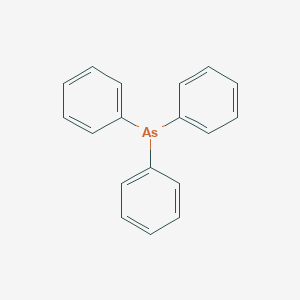

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Baohuoside VII and where was it first discovered?

A1: Baohuoside VII is a flavonoid glycoside first isolated from the herb Epimedium davidii Franch. Its structure is characterized as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. []

Q2: Are there established analytical methods for quantifying Baohuoside VII in plant material?

A2: While there are currently no publications specifically focusing on Baohuoside VII quantification, a capillary zone electrophoresis (CZE) method has been developed for simultaneously determining 15 flavonoids, including Baohuoside VII, in different Epimedium species. [] This method utilizes daidzein as an internal standard and has been validated for accuracy, simplicity, and repeatability. []

Q3: Why is the stability of the internal standard important for quantifying Baohuoside VII and other flavonoids in Epimedium using the CZE method?

A3: The study highlighted the importance of internal standard stability by demonstrating that rutin was unsuitable due to its instability in the sample solution. [] An unstable internal standard would lead to inaccurate quantification of the target compounds, including Baohuoside VII. Daidzein was selected as a suitable alternative due to its stability in both standard and sample solutions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)